molecular formula C19H17FN2O3 B3823578 Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3823578
M. Wt: 340.3 g/mol
InChI Key: SAIMNANLDFMNHN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a fluorophenyl group at position 4, a phenyl group at position 6, and an ethyl ester at position 3. DHPMs are known for diverse biological activities, including enzyme inhibition and antitumor properties. This analysis compares its structural and functional attributes with analogs differing in substituents, heteroatoms, and ester groups.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-18(23)15-16(12-8-4-3-5-9-12)21-19(24)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMNANLDFMNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction typically requires an acid catalyst and can be conducted under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Biginelli reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines, including ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that modifications in the phenyl group significantly influence the antimicrobial efficacy against specific pathogens .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Notably, derivatives with fluorinated phenyl groups have shown enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of tetrahydropyrimidine derivatives. This compound has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity. This suggests a possible application in treating neurodegenerative diseases .

Synthetic Chemistry Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications and derivatizations that can lead to the development of new compounds with tailored properties. Researchers have utilized it in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cyclization processes .

Catalytic Applications
this compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for green chemistry applications .

Material Science Applications

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its reactive functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from tetrahydropyrimidine structures exhibit improved performance in various applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityInhibition of bacterial growth by modified tetrahydropyrimidines
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Synthetic ApplicationsUtilization as a building block for complex organic synthesis
Polymer ChemistryEnhanced properties in polymer materials

Mechanism of Action

The mechanism of action of ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with ecto-5’-nucleotidase, an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine . This interaction can influence various biological pathways, including those related to cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent Variations

Position 4 (Aryl Group)
  • Target Compound : 2-Fluorophenyl (electron-withdrawing, ortho-substitution) .
  • Analog 5b () : 3-Fluorophenyl (meta-substitution) with a melting point of 210–213°C .
  • Analog 5c () : 4-Fluorophenyl (para-substitution) with a lower melting point (182–184°C), indicating weaker crystal packing .
  • Methyl Ester Analog () : Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-DHPM shows potent thymidine phosphorylase inhibition (IC₅₀ = 0.014 µM), suggesting ethyl esters may modulate bioavailability .
Position 6
  • Target Compound : Phenyl group (bulky, aromatic).
  • Common Analogs : Methyl (e.g., ) or chloromethyl () groups. Bulkier substituents like phenyl may reduce solubility but enhance π-π stacking in crystals.
Position 2
  • Target Compound : 2-Oxo (keto group).
Ester Group
  • Target Compound : Ethyl ester.
  • Methyl Ester () : Smaller ester groups may enhance membrane permeability but reduce metabolic stability.

Physical Properties

Compound 4-Substituent 6-Substituent 2-Group Ester Melting Point (°C)
Target Compound 2-Fluorophenyl Phenyl Oxo Ethyl Not reported
LaSOM 282 () 2-Fluorophenyl Methyl Thioxo Ethyl Not reported
5b () 3-Fluorophenyl Methyl Oxo Ethyl 210–213
5c () 4-Fluorophenyl Methyl Oxo Ethyl 182–184
Methyl Ester () 2-Fluorophenyl Methyl Oxo Methyl Not reported
  • Key Observations :
    • Fluorine position significantly affects melting points (meta > para) due to differences in dipole interactions .
    • Thio analogs (e.g., LaSOM 282) may decompose at higher temperatures (216–220°C) compared to oxo derivatives .

Biological Activity

Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C19H17FN2O3
  • CAS Number: 313959-87-4
  • Molecular Weight: 334.35 g/mol

The compound features a tetrahydropyrimidine core with a 2-fluorophenyl substituent, which may influence its biological properties.

This compound interacts with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit ecto-5’-nucleotidase, an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine. This inhibition can affect adenosine signaling pathways, which are crucial in various physiological processes and diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Fungal Inhibition:
    • The compound was tested against Candida albicans and Cryptococcus neoformans, showing minimum inhibitory concentrations (MICs) ≤ 250 µg/mL against both fungi. Notably, C. neoformans was more sensitive to the compound compared to C. albicans.
OrganismMIC (µg/mL)
Candida albicans≤ 250
Cryptococcus neoformans≤ 250

Anticancer Activity

This compound has also been evaluated for anticancer potential:

  • Cell Line Studies:
    • The compound demonstrated cytotoxic effects on various cancer cell lines in vitro. Specific mechanisms include induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antifungal Activity:
    • A study assessed the antifungal properties of various tetrahydropyrimidines, including this compound. Results indicated promising activity against fungal strains with specific structure–activity relationships identified .
  • Anticancer Evaluation:
    • Another research evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 2-fluorobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea/thiourea derivatives. Key optimization strategies include:

  • Solvent selection : Ethanol or acetic acid is preferred for cyclization efficiency .
  • Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid, PTSA) enhance reaction rates and yields .
  • Temperature control : Reflux conditions (80–100°C) minimize side reactions .
  • Stoichiometric ratios : A 1:1:1 molar ratio of reactants reduces unreacted intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl vs. phenyl groups) .
  • IR spectroscopy : Carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1200 cm1^{-1}) stretches validate functional groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R2_2(8) motifs) .

Advanced Research Questions

Q. How does the conformation of the tetrahydropyrimidine ring influence the compound’s physicochemical properties?

The dihydropyrimidinone ring adopts a flattened boat conformation , as observed in single-crystal studies. This conformation:

  • Stabilizes intramolecular hydrogen bonds (e.g., N–H⋯O), affecting solubility and crystal packing .
  • Modulates steric interactions between substituents (e.g., fluorophenyl vs. phenyl groups), impacting reactivity in downstream functionalization .
  • Methodological note : Conformational analysis requires DFT geometry optimization (B3LYP/6-311++G(d,p)) validated against X-ray data .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., –NO2_2) enhance antitubercular activity, while –F substituents may reduce bioavailability due to increased hydrophobicity .
  • Strategy : Perform structure-activity relationship (SAR) studies with systematic variation of substituents. Pair in vitro assays (e.g., MIC against Mycobacterium tuberculosis) with molecular docking to identify binding interactions .

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C=O group at position 2 is highly electrophilic, making it a target for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects to assess stability in biological media (e.g., water vs. lipid membranes) .
  • Validation : Cross-reference computational results with experimental data (e.g., UV-Vis spectra, XRD bond lengths) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-(2-fluorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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